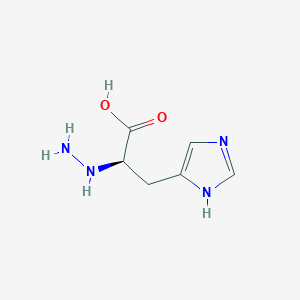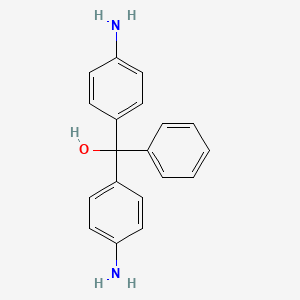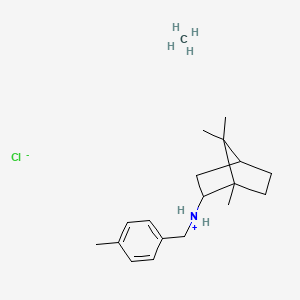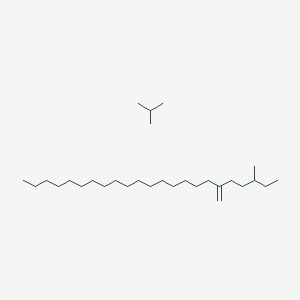
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3) is a complex organic compound. It is formed by the esterification of octadecanoic acid (stearic acid) with 2,3-dihydroxypropyl ester and boric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves the esterification of glycerol monostearate with boric acid. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts. The product is then esterified with boric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted esters .
Aplicaciones Científicas De Investigación
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifying agent in various industrial processes
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also inhibit specific enzymes and signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monostearate: Similar in structure but lacks the boric acid esterification.
Stearic acid: A precursor in the synthesis but does not have the dihydroxypropyl ester or boric acid components.
Glycerol α-monostearate: Another related compound with similar properties but different applications
Uniqueness
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid is unique due to its combined properties of stearic acid, glycerol, and boric acid. This combination imparts unique chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
72905-86-3 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
3-methyl-6-methylidenetricosane;2-methylpropane |
InChI |
InChI=1S/C25H50.C4H10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(4)23-22-24(3)6-2;1-4(2)3/h24H,4-23H2,1-3H3;4H,1-3H3 |
Clave InChI |
DGWZNSALAGPQGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=C)CCC(C)CC.CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


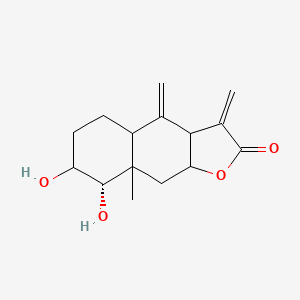
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
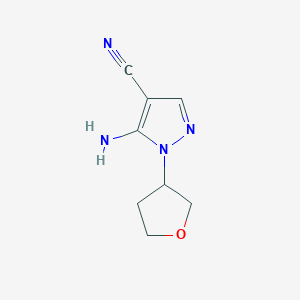
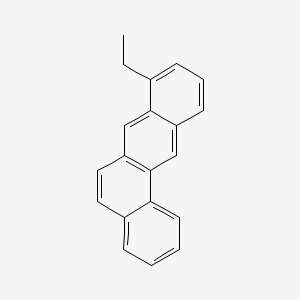
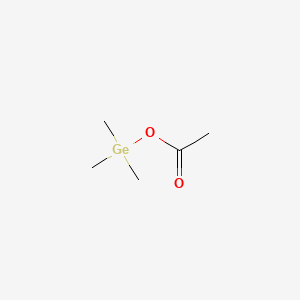
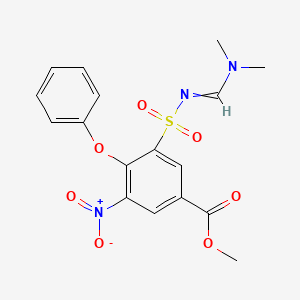

![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)

